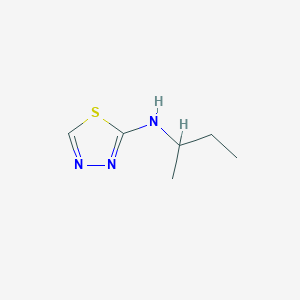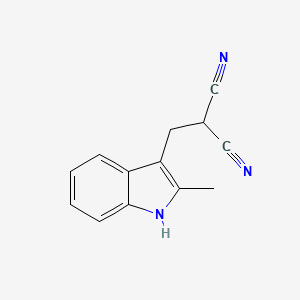
6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 6-position and a trifluoromethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(trifluoromethyl)pyridin-2(1H)-one typically involves the introduction of the trifluoromethyl group and the amino group onto the pyridine ring. One common method involves the reaction of 3-(trifluoromethyl)pyridine with ammonia under specific conditions to introduce the amino group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
6-Amino-3-(trifluoromethyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Mécanisme D'action
The mechanism by which 6-Amino-3-(trifluoromethyl)pyridin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the amino group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
- 2-Amino-3-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 6-Amino-3-pyridinecarbonitrile
Comparison: 6-Amino-3-(trifluoromethyl)pyridin-2(1H)-one is unique due to the specific positioning of the amino and trifluoromethyl groups on the pyridine ring. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C6H5F3N2O |
|---|---|
Poids moléculaire |
178.11 g/mol |
Nom IUPAC |
6-amino-3-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-2-4(10)11-5(3)12/h1-2H,(H3,10,11,12) |
Clé InChI |
LBXAWZMEWDNLBF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=C1)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


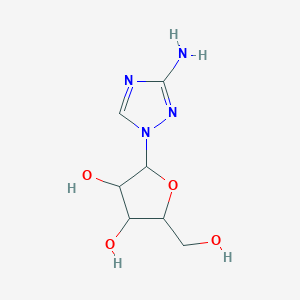
![2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol](/img/structure/B13106800.png)

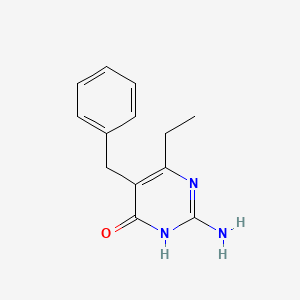
![2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride](/img/structure/B13106810.png)
![3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106820.png)

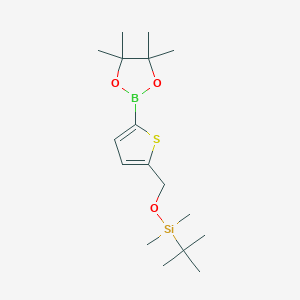
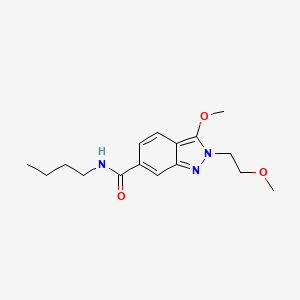
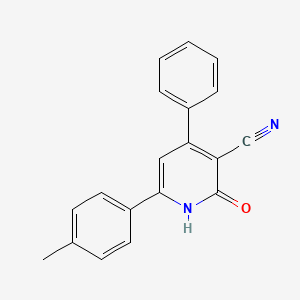
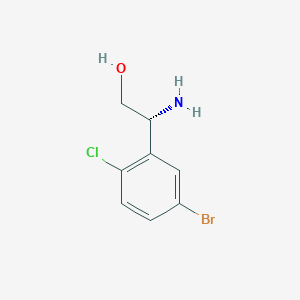
![5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one](/img/structure/B13106859.png)
